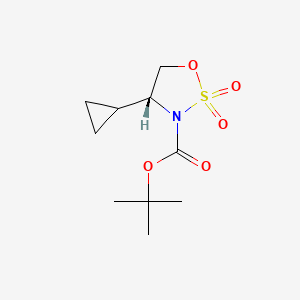
(R)-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms The tert-butyl group and the cyclopropyl group add steric hindrance, which can influence the compound’s reactivity and stability
Vorbereitungsmethoden
The synthesis of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxathiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur and oxygen sources.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or tert-butyl alcohol in the presence of a base.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, using reagents such as diazomethane or Simmons-Smith reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the enzyme. The presence of the oxathiazolidine ring allows for interactions with active sites of enzymes, potentially leading to inhibition of enzyme activity. The tert-butyl and cyclopropyl groups can enhance binding specificity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide include other oxathiazolidines and related heterocycles. Some examples are:
- tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Cyclopropyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- tert-Butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
The uniqueness of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide lies in its specific combination of substituents, which can influence its reactivity, stability, and binding properties. The presence of the cyclopropyl group, in particular, adds a level of steric hindrance that can affect its interactions with other molecules.
Eigenschaften
Molekularformel |
C10H17NO5S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
tert-butyl (4R)-4-cyclopropyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-9(12)11-8(7-4-5-7)6-15-17(11,13)14/h7-8H,4-6H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
IPCPWQJPVQDUKZ-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2CC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




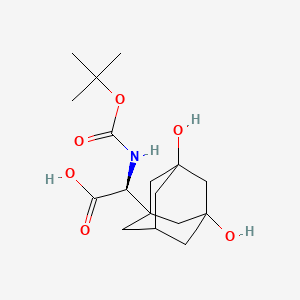

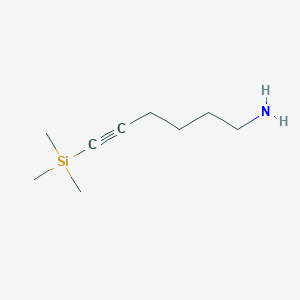



![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride](/img/structure/B15220342.png)
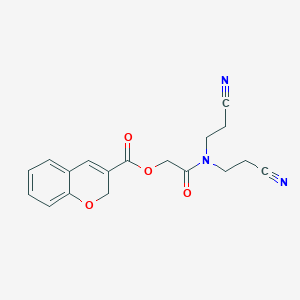

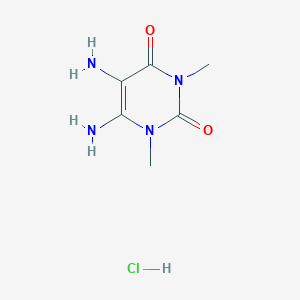
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B15220380.png)

